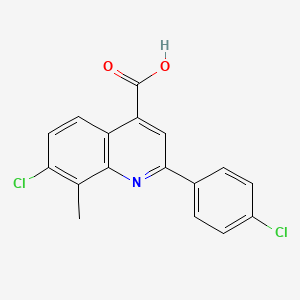

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Synthesis Analysis

A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . An ANN‐based QSAR model was built to predict the IC 50 values of each analog using the experimental values of other 4‐aminoquinolines as the training set .

Molecular Structure Analysis

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities. These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .

Chemical Reactions Analysis

Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Physical And Chemical Properties Analysis

8-Hydroxyquinoline (8HQ) is a small planar molecule with a lipophilic effect and a metal chelating ability .

Applications De Recherche Scientifique

- Researchers have investigated the antimicrobial potential of 7-chloro-11H-indeno[1,2-b]quinoxaline derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Their mode of action involves disrupting essential cellular processes, making them promising candidates for novel antimicrobial agents .

- Modified derivatives of 7-chloro-11H-indeno[1,2-b]quinoxaline have been explored as catalysts in various reactions. These heterocyclic systems can enhance reaction efficiency and selectivity. Researchers have synthesized spirocyclic compounds using 1,3-dipolar cycloaddition, achieving high yields and regioselectivity. These compounds hold potential for applications in adsorption and catalysis .

- Spiro-pyrrolizidines derived from 7-chloro-11H-indeno[1,2-b]quinoxaline have been evaluated for biological activity. In vitro screening revealed their effectiveness against various biological targets. These compounds could serve as leads for drug development, especially in the context of antimicrobial and anticancer agents .

- The 8-hydroxyquinoline nucleus, which shares structural similarities with 7-chloro-11H-indeno[1,2-b]quinoxaline, has been extensively studied. Compounds containing the 8-hydroxyquinoline moiety exhibit diverse biological activities, including antimicrobial and anticancer effects. Researchers continue to explore the potential of these compounds in health sciences .

- Researchers have investigated regioselective reactions involving 7-chloro-11H-indeno[1,2-b]quinoxaline derivatives. For instance, a double Suzuki-Miyaura coupling study aimed to identify conditions that selectively functionalize the 4 and 7 chlorinated positions of the quinazoline ring. Such studies contribute to the development of efficient synthetic routes for this compound .

- The unique structure of 7-chloro-11H-indeno[1,2-b]quinoxaline makes it an interesting scaffold for drug design. Medicinal chemists can modify its substituents to fine-tune properties such as lipophilicity, solubility, and binding affinity. By exploring different derivatives, researchers aim to discover novel therapeutic agents .

Antimicrobial Activity

Catalysis and Functional Materials

Biological Screening

Functional Materials

Regioselective Synthesis

Scaffold for Drug Design

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNHOZGHNSNVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)

![Methyl 2-[3-cyano-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]sulfanylbenzoate](/img/structure/B2443614.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)

![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)